Prostaglandin J2 Prostaglandin J2 Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It derives from a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-).
PGJ2, also known as 9-deoxy-Δ-9-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGJ2 is considered to be an eicosanoid lipid molecule. PGJ2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGJ2 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGJ2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGJ2 is involved in the celecoxib action pathway, the antipyrine action pathway, the ketoprofen action pathway, and the lumiracoxib action pathway. PGJ2 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
Brand Name: Vulcanchem
CAS No.: 60203-57-8
VCID: VC0032005
InChI: InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
SMILES: CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol

Prostaglandin J2

CAS No.: 60203-57-8

Reference Standards

VCID: VC0032005

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

Prostaglandin J2 - 60203-57-8

CAS No. 60203-57-8
Product Name Prostaglandin J2
Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
IUPAC Name (Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Standard InChI InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
Standard InChIKey UQOQENZZLBSFKO-POPPZSFYSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
SMILES CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Appearance Assay:≥95%A solution in methyl acetate
Physical Description Solid
Description Prostaglandin J2 is a member of the class of prostaglandins J that consists of prosta-5,9,13-trien-1-oic acid substituted by an oxo group at position 11 and a hydroxy group at position 15 (the 5Z,13E,15S stereoisomer). It has a role as a human metabolite. It derives from a prostaglandin D2. It is a conjugate acid of a prostaglandin J2(1-).
PGJ2, also known as 9-deoxy-Δ-9-pgd2, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGJ2 is considered to be an eicosanoid lipid molecule. PGJ2 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGJ2 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGJ2 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, PGJ2 is involved in the celecoxib action pathway, the antipyrine action pathway, the ketoprofen action pathway, and the lumiracoxib action pathway. PGJ2 is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
Synonyms 9-deoxy-delta-9-PGD2
9-deoxy-delta-9-prostaglandin D2
PGJ2
prostaglandin J2
Reference 1.Fitzpatrick, F.A., and Wynalda, M.A. Albumin-catalyzed metabolism of prostaglandin D2. Identification of products formed in vitro. The Journal of Biological Chemisty 258, 11713-11718 (1983).
PubChem Compound 5280884
Last Modified Nov 11 2021
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